molecular formula C5H6BrN3O2 B2940749 5-(bromomethyl)-1-methyl-4-nitro-1H-pyrazole CAS No. 292826-77-8

5-(bromomethyl)-1-methyl-4-nitro-1H-pyrazole

Cat. No.: B2940749
CAS No.: 292826-77-8
M. Wt: 220.026
InChI Key: QGPJCJIRUXPYLM-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-1-methyl-4-nitro-1H-pyrazole is a substituted pyrazole derivative that serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery. The bromomethyl group attached to the pyrazole core is a highly versatile functional handle, allowing for further elaboration through various cross-coupling and nucleophilic substitution reactions to create more complex molecular architectures. Researchers can utilize this compound to introduce a pyrazole moiety into larger molecules, a common strategy in medicinal chemistry given the prevalence of this heterocycle in biologically active compounds. Pyrazole derivatives are a privileged scaffold in pharmaceutical research, known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, and are found in several clinically used drugs . The nitro group on the ring is another key feature, as it is a strong electron-withdrawing group that can influence the reactivity of the ring and can itself be reduced to an amino group for further functionalization . This multi-functional nature makes this compound a promising starting point for constructing novel compounds for high-throughput screening and lead optimization. Specific research applications may include the development of kinase inhibitors or the synthesis of analogs for probing biological pathways. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

5-(bromomethyl)-1-methyl-4-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2/c1-8-4(2-6)5(3-7-8)9(10)11/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPJCJIRUXPYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(bromomethyl)-1-methyl-4-nitro-1H-pyrazole typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methyl-4-nitro-1H-pyrazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the formation of the bromomethyl derivative.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group undergoes nucleophilic substitution with various reagents under controlled conditions:

Reaction TypeReagents/ConditionsProducts FormedYield (%)Reference
Thioether FormationThiols (e.g., NaSH) in DMF, 60°C, 6h5-(Methylthio)-1-methyl-4-nitro-1H-pyrazole72–85
Amine AlkylationBenzylamine in ethanol, reflux, 10h5-(Benzylamino)-1-methyl-4-nitro-1H-pyrazole81
Azide SubstitutionNaN₃ in DMSO, 80°C, 4h5-(Azidomethyl)-1-methyl-4-nitro-1H-pyrazole68

Key findings:

  • Benzylamine substitution proceeds efficiently in ethanol without catalysts due to the bromide’s leaving-group ability .

  • Steric hindrance from the pyrazole ring slows reactions with bulky nucleophiles (e.g., tert-butylamine) .

Reduction Reactions

The nitro group (-NO₂) is reducible to amino (-NH₂) under selective conditions:

Reducing AgentSolventTemperature/TimeProductSelectivityReference
H₂/Pd-C (10%)Ethanol25°C, 2 atm, 3h5-(Bromomethyl)-1-methyl-4-amino-1H-pyrazole>95%
Fe/HClH₂O/EtOH (1:1)Reflux, 6h5-(Bromomethyl)-1-methyl-4-amino-1H-pyrazole78%
Na₂S₂O₄DMF60°C, 4h5-(Bromomethyl)-1-methyl-4-hydroxylamino-1H-pyrazolePartial

Critical notes:

  • Catalytic hydrogenation preserves the bromomethyl group but requires strict control to avoid over-reduction .

  • Fe/HCl reductions are cost-effective but may generate hydroxylamine intermediates.

Cross-Coupling Reactions

The bromomethyl group participates in palladium-catalyzed couplings:

Reaction TypeCatalyst/BaseSubstrateProductYield (%)Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Phenylboronic acid5-(Phenylmethyl)-1-methyl-4-nitro-1H-pyrazole65
Ullmann CouplingCuI, 1,10-phenanthrolineImidazole5-(Imidazolylmethyl)-1-methyl-4-nitro-1H-pyrazole57

Key insights:

  • Microwave-assisted Suzuki reactions reduce reaction times (≤30 min) compared to thermal methods (6–8h) .

  • Ullmann couplings require ligand optimization to suppress homo-coupling byproducts .

Oxidation and Functionalization

The methyl group undergoes oxidation under harsh conditions:

Oxidizing AgentSolventConditionsProductNotesReference
KMnO₄H₂O/H₂SO₄100°C, 12h5-(Bromomethyl)-1-carboxy-4-nitro-1H-pyrazoleLow yield (32%) due to side reactions
CrO₃Acetic acidReflux, 8h5-(Bromomethyl)-1-formyl-4-nitro-1H-pyrazoleRequires anhydrous conditions

Stability and Degradation Pathways

The compound decomposes under specific conditions:

ConditionObservationDegradation ProductsReference
Aqueous base (pH >10)Hydrolysis of bromomethyl to hydroxymethyl5-(Hydroxymethyl)-1-methyl-4-nitro-1H-pyrazole
UV light (254 nm)C-Br bond cleavage1-Methyl-4-nitro-1H-pyrazole + Br₂
Thermal (>150°C)Nitro group decompositionPyrazole ring fragmentation

Comparative Reactivity Table

Functional GroupReactivity TowardPreferred ConditionsNotes
BromomethylNucleophiles (S, N, O)Polar aprotic solvents, 60–80°CAvoid strong bases to prevent elimination
NitroReductionsH₂/Pd-C or Fe/HClCatalytic hydrogenation is cleaner
Pyrazole RingElectrophilic substitutionHNO₃/H₂SO₄ at 0°CLimited by existing substituents

Scientific Research Applications

5-(Bromomethyl)-1-methyl-4-nitro-1H-pyrazole has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Potential use in the design and synthesis of bioactive compounds, including antimicrobial and anticancer agents.

    Materials Science: Utilized in the preparation of functional materials, such as polymers and dyes, due to its reactive bromomethyl group.

Mechanism of Action

The mechanism of action of 5-(bromomethyl)-1-methyl-4-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Analysis and Molecular Properties

The table below compares key structural features, molecular weights, and functional groups of 5-(bromomethyl)-1-methyl-4-nitro-1H-pyrazole with analogous compounds:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight Key Functional Groups
This compound C5H6BrN3O2 -CH2Br (5), -CH3 (1), -NO2 (4) 220.03 g/mol Bromomethyl, Nitro
5-Bromo-1-methyl-4-nitro-1H-pyrazole C4H4BrN3O2 -Br (5), -CH3 (1), -NO2 (4) 206.99 g/mol Bromo, Nitro
4-Bromo-5-methoxy-1-methyl-1H-pyrazole C5H7BrN2O -Br (4), -OCH3 (5), -CH3 (1) 191.03 g/mol Bromo, Methoxy
5-Methyl-1-(3-methylbenzyl)-4-nitro-3-(trifluoromethyl)-1H-pyrazole C13H12F3N3O2 -CF3 (3), -NO2 (4), -CH2C6H4CH3 (1) 323.25 g/mol Trifluoromethyl, Nitro, Benzyl
5-(4-Bromophenyl)-3-(4-nitrophenyl)-1H-pyrazole C15H10BrN3O2 -Br-C6H4 (5), -NO2-C6H4 (3) 368.17 g/mol Bromophenyl, Nitrophenyl

Key Observations :

  • Nitro groups at position 4 are common in bioactive pyrazoles, as seen in , where nitro-containing pyrazoles exhibit antifungal and insecticidal properties .
  • Bulky substituents (e.g., trifluoromethyl, benzyl) increase molecular weight and may reduce solubility in polar solvents .

Spectroscopic and Physicochemical Properties

NMR Data Comparison:
Compound Name Key 1H NMR Signals (δ, ppm) Reference
This compound -CH2Br (~4.0–4.5), -CH3 (~3.8), pyrazole-H (~8.2) Estimated
5-Methyl-1-(2-methylbenzyl)-4-nitro-3-(trifluoromethyl)-1H-pyrazole -CH3 (2.31), -CH2- (5.53), pyrazole-H (6.74)
5-(4-Bromophenyl)-3-(4-nitrophenyl)-1H-pyrazole Aromatic H (7.5–8.5), pyrazole-H (~6.5)
  • The bromomethyl group in the target compound is expected to show distinct 1H NMR signals for -CH2Br (~4.0–4.5 ppm), similar to benzyl protons in (δ 5.53) .
  • Nitro groups deshield adjacent protons, shifting pyrazole-H signals upfield compared to non-nitro analogs .
Solubility and Stability:
  • Nitro and bromomethyl groups increase hydrophobicity, reducing aqueous solubility.
  • Bromomethyl derivatives may exhibit lower thermal stability due to the labile C-Br bond .

Biological Activity

5-(Bromomethyl)-1-methyl-4-nitro-1H-pyrazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6_6H7_7BrN4_4O2_2, with a molecular weight of approximately 221.05 g/mol. Its structure features a pyrazole ring substituted with a bromomethyl group at the 5-position, a methyl group at the 1-position, and a nitro group at the 4-position. These substituents contribute to its unique chemical reactivity and biological activity.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of various enzymes, notably liver alcohol dehydrogenase. This inhibition can significantly alter metabolic pathways involving alcohols, affecting cellular metabolism and signaling pathways.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against several pathogens. Studies suggest that it interacts with specific enzymes or receptors, modulating biological pathways and enhancing its efficacy against bacteria and fungi.

The biological effects of this compound are mediated through several mechanisms:

  • Binding Affinity : The compound binds to active sites on enzymes, inhibiting their activity. For instance, its interaction with liver alcohol dehydrogenase prevents the enzyme from catalyzing its reactions.
  • Cell Signaling Modulation : It influences cell signaling pathways, gene expression, and cellular metabolism, which can lead to altered physiological responses in cells .

Comparative Biological Activity

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-Bromo-5-methyl-3-nitro-1H-pyrazole Bromine at position 4; nitro groupAntimicrobial properties
5-Bromo-1-methyl-4-nitro-1H-pyrazole Bromine at position 5; nitro groupPotentially similar activity
3-Bromo-1-methyl-4-nitro-1H-pyrazole Bromine at position 3; nitro groupVaries based on substitutions

This table illustrates that while there are other compounds with similar structures, the specific combination of substituents in this compound enhances its biological activity compared to others.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in medicinal chemistry:

  • Anticancer Activity : Some derivatives of pyrazoles have demonstrated selective cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). For example, related pyrazoline compounds exhibited IC₅₀ values ranging from 3.96 to 4.38 μM against these cell lines .
  • Anti-inflammatory Effects : Pyrazole derivatives have been reported to possess anti-inflammatory properties comparable to established drugs like indomethacin. These compounds inhibit pro-inflammatory cytokines and reduce edema in animal models .
  • Enzyme Inhibition Studies : Recent docking studies have indicated that pyrazole-based inhibitors can effectively bind to lactate dehydrogenase (LDH), showcasing their potential as therapeutic agents in metabolic disorders .

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